5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid
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Overview
Description
5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid is a complex organic compound with a molecular formula of C60H30O12 and a molecular weight of 942.87 g/mol This compound is characterized by its intricate structure, which includes multiple benzene rings interconnected by ethyne (acetylene) linkages and isophthalic acid groups
Preparation Methods
The synthesis of 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out in an inert atmosphere using a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) as a co-catalyst. The reaction mixture is heated to 65°C and stirred for 24 hours.
Intermediate Formation: The intermediate product, 1,3,5-tris((trimethylsilyl)ethynyl)benzene, is obtained.
Deprotection: The trimethylsilyl groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) with ultra-high porosity, which have applications in gas adsorption, separation, and storage.
Biology: The compound’s unique structure allows it to be used in the design of biomimetic materials and drug delivery systems.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery and as a component in diagnostic imaging agents.
Industry: It is used in the development of advanced materials, such as high-performance polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid involves its ability to form stable complexes with metal ions, which can facilitate various catalytic processes . The spatial separation of triazine and acetylene cores leads to efficient charge separation and suppressed charge recombination, enhancing its performance in catalytic and electronic applications.
Comparison with Similar Compounds
Similar compounds to 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid include :
1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: This compound has a similar structure but with different functional groups, leading to variations in its chemical properties and applications.
5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde):
The uniqueness of 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid lies in its ability to form highly porous structures and its versatility in various scientific and industrial applications.
Biological Activity
5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid (often abbreviated as BTETBA) is a complex organic compound notable for its potential applications in various fields including materials science and biochemistry. This article focuses on its biological activity, examining relevant research findings and case studies.
Chemical Structure and Properties
BTETBA features a star-shaped structure with multiple ethyne linkages connecting benzene rings and isophthalic acid moieties. The compound's molecular formula is C33H18O6, and it has a molecular weight of approximately 510.49 g/mol. Its structure enhances π-conjugation, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C33H18O6 |
Molecular Weight | 510.49 g/mol |
Solubility | Soluble in polar solvents (e.g., methanol) |
Melting Point | Not available |
Anticancer Properties
Recent studies have investigated the anticancer properties of compounds related to BTETBA. Research indicates that similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of BTETBA have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of BTETBA derivatives on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
Photocatalytic Activity
BTETBA has been explored for its photocatalytic properties, particularly in carbon dioxide reduction and hydrogen peroxide production. The incorporation of ethynyl groups enhances charge separation and transport, leading to increased photocatalytic efficiency.
Table: Photocatalytic Efficiency of BTETBA Derivatives
Compound | CO Production Rate (µmol g⁻¹ h⁻¹) | H₂O₂ Production Rate (µmol g⁻¹ h⁻¹) |
---|---|---|
BTETBA-COF | 382.0 | Not specified |
BTETBA-TRz-COF | Not specified | High efficiency |
The biological activity of BTETBA can be attributed to its structural features that facilitate interactions with biological targets. The π-conjugated system allows for effective electron transfer processes, which are essential in both photocatalytic reactions and biological interactions.
Interaction with Cellular Targets
Research suggests that compounds similar to BTETBA can interact with cellular membranes and proteins due to their amphiphilic nature. This interaction can lead to disruption of cellular functions, contributing to their anticancer properties.
Safety and Toxicity
While the potential therapeutic applications of BTETBA derivatives are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects not only on cancer cells but also on normal cells. Further investigation into the safety profile is necessary before clinical applications can be considered.
Properties
Molecular Formula |
C60H30O12 |
---|---|
Molecular Weight |
942.9 g/mol |
IUPAC Name |
5-[2-[4-[2-[3,5-bis[2-[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C60H30O12/c61-55(62)49-28-46(29-50(34-49)56(63)64)22-16-40-7-1-37(2-8-40)13-19-43-25-44(20-14-38-3-9-41(10-4-38)17-23-47-30-51(57(65)66)35-52(31-47)58(67)68)27-45(26-43)21-15-39-5-11-42(12-6-39)18-24-48-32-53(59(69)70)36-54(33-48)60(71)72/h1-12,25-36H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
InChI Key |
CPTUKNBVOPDKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC=C(C=C5)C#CC6=CC(=CC(=C6)C(=O)O)C(=O)O)C#CC7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
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